molecular formula C9H8N2OS B13312438 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13312438
M. Wt: 192.24 g/mol
InChI Key: IGDQEFHRQSIHKY-UHFFFAOYSA-N
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Description

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-carbaldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol

Comparison: 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and binding interactions compared to similar compounds that may only contain one of these rings .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-7-4-10-11(5-7)9-3-2-8(6-12)13-9/h2-6H,1H3

InChI Key

IGDQEFHRQSIHKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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